Acide 2-fluoro-3-(hydroxyméthyl)benzoïque

Vue d'ensemble

Description

2-Fluoro-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7FO3. It is a white to yellow solid with a molecular weight of 170.14 g/mol and a boiling point of 346.6°C. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

2-Fluoro-3-(hydroxymethyl)benzoic acid is widely used in scientific research due to its versatility:

Chemistry: It is used as a building block in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction to form carbon-carbon bonds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

It is known that the compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents used in the process .

Mode of Action

In the context of the SM coupling reaction, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-fluoro-3-(hydroxymethyl)benzoic Acid are related to the SM coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of biologically active compounds and materials .

Pharmacokinetics

It’s known that the compound is stored at 2-8°c for optimal stability .

Result of Action

The result of the action of 2-fluoro-3-(hydroxymethyl)benzoic Acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a variety of complex organic compounds .

Action Environment

The action of 2-fluoro-3-(hydroxymethyl)benzoic Acid can be influenced by environmental factors such as temperature . For instance, the compound is stored at 2-8°C for optimal stability . Additionally, the SM coupling reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound can act effectively in a variety of chemical environments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3-(hydroxymethyl)benzoic acid typically involves the fluorination of 3-(hydroxymethyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction where a fluorine atom is introduced into the aromatic ring. The reaction conditions often require a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like palladium or copper .

Industrial Production Methods: Industrial production of 2-fluoro-3-(hydroxymethyl)benzoic acid may involve large-scale fluorination processes using similar reagents and catalysts as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-3-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 2-Fluoro-3-carboxybenzoic acid.

Reduction: 2-Fluoro-3-(hydroxymethyl)benzyl alcohol.

Substitution: 2-Substituted-3-(hydroxymethyl)benzoic acids.

Comparaison Avec Des Composés Similaires

- 2-Fluoro-4-(hydroxymethyl)benzoic acid

- 3-Fluoro-2-(hydroxymethyl)benzoic acid

- 2-Chloro-3-(hydroxymethyl)benzoic acid

Comparison: 2-Fluoro-3-(hydroxymethyl)benzoic acid is unique due to the position of the fluorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in certain synthetic applications, particularly in forming carbon-carbon bonds via the Suzuki–Miyaura coupling reaction.

Activité Biologique

2-Fluoro-3-(hydroxymethyl)benzoic acid is an aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

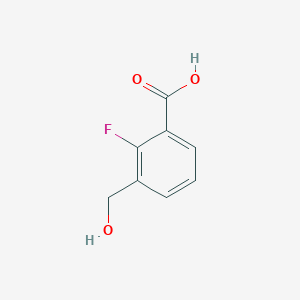

Chemical Structure and Properties

The chemical structure of 2-fluoro-3-(hydroxymethyl)benzoic acid can be represented as follows:

- Chemical Formula : C8H7F O3

- CAS Number : 481075-37-0

This compound features a fluorine atom at the 2-position and a hydroxymethyl group at the 3-position of the benzoic acid framework, which may influence its biological activity through electronic and steric effects.

Antimicrobial Properties

Research indicates that derivatives of benzoic acids, including 2-fluoro-3-(hydroxymethyl)benzoic acid, exhibit antimicrobial activity. The introduction of fluorine enhances lipophilicity, which may improve cell membrane penetration and antimicrobial efficacy. Studies have shown that such compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Several studies highlight the potential antitumor effects of benzoic acid derivatives. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways affected by 2-fluoro-3-(hydroxymethyl)benzoic acid remain to be fully elucidated but are likely related to its ability to interact with cellular signaling pathways.

Enzyme Inhibition

Enzyme inhibition studies suggest that 2-fluoro-3-(hydroxymethyl)benzoic acid may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to substrate molecules allows it to bind effectively to active sites, disrupting normal enzymatic function.

- Cell Membrane Interaction : The fluorine atom may enhance the compound's ability to interact with lipid membranes, facilitating entry into cells.

- Receptor Modulation : Potential modulation of receptor activity linked to cell signaling pathways could explain the observed biological effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzoic acid derivatives can induce oxidative stress in cancer cells, leading to increased apoptosis.

Case Studies

-

Antimicrobial Efficacy : A study conducted on various benzoic acid derivatives showed that introducing a hydroxymethyl group significantly increased antibacterial activity against Staphylococcus aureus and Escherichia coli.

Compound Activity (Zone of Inhibition in mm) Control 10 2-F-3-HMBA 18 -

Antitumor Effects : In vitro studies demonstrated that 2-fluoro-3-(hydroxymethyl)benzoic acid reduced the viability of breast cancer cells by over 50% at concentrations above 50 µM after 48 hours of treatment.

Concentration (µM) Cell Viability (%) 0 100 10 90 50 45 100 25

Propriétés

IUPAC Name |

2-fluoro-3-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUWHOMAXWKXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379058 | |

| Record name | 2-fluoro-3-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481075-37-0 | |

| Record name | 2-fluoro-3-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.